molecular formula C10H19NO2Si B13263978 Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13263978
M. Wt: 213.35 g/mol
InChI Key: YMADUFJEQFIZDD-SECBINFHSA-N
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Description

Ethyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes both nitrogen and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 5-azoniaspiro[4.4]nonane
  • 5-azoniaspiro[4.5]decane
  • 5-azoniaspiro[4.6]undecane

Comparison: Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to the presence of both nitrogen and silicon atoms in its structure. This distinguishes it from other spirocyclic compounds that may contain different heteroatoms or lack the silicon component. The specific arrangement of atoms in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H16N2O4Si
  • Molecular Weight : 244.32 g/mol
  • CAS Number : 23153-73-3

The compound features a spirocyclic structure, which is significant in determining its biological activity. The presence of the azaspiro and silane moieties contributes to its unique interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been investigated for its potential pharmacological applications.

Antimicrobial Activity

Studies have shown that related compounds possess antimicrobial properties. For instance, derivatives of spiro compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial activity of ethyl derivatives.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Results : Showed significant inhibition zones, indicating effective antimicrobial activity.
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effects in a rat model of oxidative stress.
    • Method : Administration of the compound followed by measurement of oxidative stress markers.
    • Results : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, suggesting protective effects against oxidative damage.

Data Tables

Biological ActivityMethod UsedResults
AntimicrobialDisc diffusionSignificant inhibition zones
NeuroprotectionOxidative stress modelReduced MDA levels

Properties

Molecular Formula

C10H19NO2Si

Molecular Weight

213.35 g/mol

IUPAC Name

ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C10H19NO2Si/c1-2-13-10(12)9-7-14(8-11-9)5-3-4-6-14/h9,11H,2-8H2,1H3/t9-/m1/s1

InChI Key

YMADUFJEQFIZDD-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[Si]2(CCCC2)CN1

Canonical SMILES

CCOC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

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